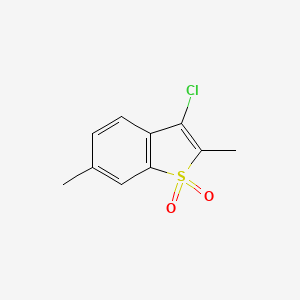![molecular formula C18H21N3O3 B5506081 (3S*,4R*)-1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5506081.png)
(3S*,4R*)-1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrazolyl and pyridinyl compounds, which are structurally related to the target molecule, often involves condensation reactions between pyrazole derivatives and activated carbonyl groups. For example, novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products were synthesized via condensation of pyrazole-5-amine derivatives and activated carbonyl groups, showcasing the utility of such reactions in generating complex molecular architectures (Ghaedi et al., 2015).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques like X-ray powder diffraction. For instance, the structure of 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, an intermediate in the synthesis of anticoagulants, was determined, demonstrating the importance of structural analysis in understanding compound properties (Wang et al., 2017).
Chemical Reactions and Properties
Pyrazolopyridine derivatives, closely related to the target molecule, are synthesized through reactions involving amino-pyrazole with various aromatic aldehydes and ethyl pyruvate, indicating the versatility and reactivity of pyrazole-based systems in forming complex heterocycles (Maqbool et al., 2013).
Physical Properties Analysis
The synthesis and physical characterization of compounds like 2,6-bis(pyrazol-1-yl)pyridine-4-carboxylate esters reveal insights into their solid-state behavior, including thermal spin crossover phenomena, which is critical for understanding the physical properties of related complex molecules (Galadzhun et al., 2018).
Chemical Properties Analysis
The reactivity of pyrazolyl and pyridinyl derivatives towards various reagents can lead to a wide range of chemical transformations. For example, ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates were prepared and reacted with active methylene reagents to yield polyfunctionally substituted pyran, pyridine, and pyridazine derivatives, showcasing the chemical versatility of such compounds (Mohareb et al., 2004).
Aplicaciones Científicas De Investigación
Environmental and Toxicological Studies
- Environmental Exposure to Pesticides : A study on organophosphorus (OP) and pyrethroid (PYR) pesticides in South Australian preschool children highlighted the importance of assessing environmental exposure to neurotoxic insecticides. This research underlines the relevance of studying similar compounds for understanding human exposure and potential health impacts (Babina et al., 2012).
Pharmacokinetics and Metabolism
- Disposition and Metabolism of Novel Compounds : Research detailing the disposition and metabolism of a novel orexin receptor antagonist in humans demonstrates the complexity of drug metabolism and the potential for unexpected metabolites. This highlights the importance of thorough metabolic studies for compounds like the one inquired, to understand their behavior in the human body (Renzulli et al., 2011).
Exposure Biomarkers
- Biomonitoring of Chemical Exposure : A study on the biomonitoring of urinary pyrethroid metabolites in children demonstrates the use of specific metabolites as biomarkers for chemical exposure. Similar methodologies could be applied to monitor exposure to compounds like "(3S*,4R*)-1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid" and its metabolites (Ueyama et al., 2022).
Carcinogenic Potential and DNA Adducts
- Carcinogenicity and DNA Adducts : Research on the analysis of DNA adducts by accelerator mass spectrometry in human breast tissue after administration of carcinogens emphasizes the significance of studying DNA interactions. This approach could be pertinent for assessing the mutagenic or carcinogenic potential of compounds with structural similarities or functional activities akin to the queried compound (Lightfoot et al., 2000).
Propiedades
IUPAC Name |
(3S,4R)-1-(1-ethylpyrazole-4-carbonyl)-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-3-21-9-13(8-19-21)17(22)20-10-15(16(11-20)18(23)24)14-7-5-4-6-12(14)2/h4-9,15-16H,3,10-11H2,1-2H3,(H,23,24)/t15-,16+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSBIPSXOFZTOK-JKSUJKDBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)N2CC(C(C2)C(=O)O)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C=N1)C(=O)N2C[C@H]([C@@H](C2)C(=O)O)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S*,4R*)-1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-methyl-1-phenyl-4-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-2-piperazinone](/img/structure/B5506012.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4,6-dimethoxy-1,3,5-triazin-2-amine](/img/structure/B5506021.png)


![N-[2-(dimethylamino)ethyl]-5-[(2-methoxyphenoxy)methyl]-2-furamide](/img/structure/B5506050.png)
![[3-(1-benzyl-1H-benzimidazol-2-yl)propyl]formamide](/img/structure/B5506053.png)

![isopropyl 4-{[3-(4-fluorophenyl)acryloyl]amino}benzoate](/img/structure/B5506069.png)
![4-{[(4-acetylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5506085.png)
![7-fluoro-2-methyl-3-(2-oxo-2-{2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}ethyl)-1H-indole](/img/structure/B5506092.png)
![6-[(4-pyrazin-2-ylpiperazin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5506095.png)
![methyl 4-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5506109.png)
![1-{[4-(methylthio)phenyl]sulfonyl}-4-(1-piperidinylcarbonyl)piperidine](/img/structure/B5506116.png)